Thalidomide-5-PEG3-NH2 hydrochloride

CRBN binding affinity PROTAC E3 ligase recruitment

Thalidomide‑5‑PEG3‑NH2 hydrochloride (CAS 2761385‑81‑1) is a pre‑assembled E3 ligase ligand‑linker conjugate that combines a thalidomide‑based cereblon (CRBN) recruiting moiety with a three‑unit polyethylene glycol (PEG3) linker terminated by a primary amine [REFS‑1]. As a ready‑to‑conjugate PROTAC precursor, it enables rapid synthesis of heterobifunctional degraders by coupling the free amine to carboxyl‑containing target‑protein ligands [REFS‑2].

Molecular Formula C19H24ClN3O7
Molecular Weight 441.9 g/mol
Cat. No. B15389881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-PEG3-NH2 hydrochloride
Molecular FormulaC19H24ClN3O7
Molecular Weight441.9 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCN.Cl
InChIInChI=1S/C19H23N3O7.ClH/c20-5-6-27-7-8-28-9-10-29-12-1-2-13-14(11-12)19(26)22(18(13)25)15-3-4-16(23)21-17(15)24;/h1-2,11,15H,3-10,20H2,(H,21,23,24);1H
InChIKeyGBYYYUKJOCCKAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-5-PEG3-NH2 Hydrochloride: A Pre‑configured CRBN‑Recruiting PROTAC Building Block


Thalidomide‑5‑PEG3‑NH2 hydrochloride (CAS 2761385‑81‑1) is a pre‑assembled E3 ligase ligand‑linker conjugate that combines a thalidomide‑based cereblon (CRBN) recruiting moiety with a three‑unit polyethylene glycol (PEG3) linker terminated by a primary amine [REFS‑1]. As a ready‑to‑conjugate PROTAC precursor, it enables rapid synthesis of heterobifunctional degraders by coupling the free amine to carboxyl‑containing target‑protein ligands [REFS‑2]. The hydrochloride salt form enhances aqueous solubility and long‑term storage stability relative to the free base [REFS‑3].

Why Thalidomide‑5‑PEG3‑NH2 Hydrochloride Is Not Interchangeable with Generic Thalidomide‑PEG Conjugates


In PROTAC development, even minor changes to linker length, attachment position, or terminal functionality can drastically alter degradation efficiency, ternary complex stability, and physicochemical properties [REFS‑1]. Generic substitution among thalidomide‑PEG conjugates ignores critical variables: the three‑unit PEG3 spacer provides an optimal ~15 Å reach that differs from shorter PEG2 (~10 Å) or longer PEG4 (~20 Å) linkers, affecting the spatial alignment of the target protein lysine with the E2 ubiquitin‑conjugating site [REFS‑2]; the 5‑position attachment on the phthalimide ring presents a distinct exit vector compared to 4‑position or O‑amido variants, influencing CRBN binding conformation and neosubstrate degradation selectivity [REFS‑3]; and the free amine terminus enables straightforward amide coupling without the need for deprotection steps required by Boc‑protected intermediates [REFS‑4]. Using an unoptimized analog risks failed ternary complex formation, poor cellular permeability, or unintended degradation of off‑target neosubstrates such as GSPT1 [REFS‑5].

Quantitative Evidence Differentiating Thalidomide‑5‑PEG3‑NH2 Hydrochloride from Alternative CRBN‑Recruiting PROTAC Precursors


Enhanced CRBN Binding Affinity: Kd = 0.8 nM Represents a 3‑Fold Improvement over Parent Thalidomide

The thalidomide‑based CRBN ligand incorporated in Thalidomide‑5‑PEG3‑NH2 hydrochloride exhibits a binding affinity (Kd) of 0.8 nM for cereblon, which is approximately threefold higher than the parent thalidomide molecule [REFS‑1]. This enhanced affinity is attributed to optimized hydrogen‑bonding interactions with CRBN residues Trp57 and His115, which are preserved in the PEG3‑linked conjugate [REFS‑1]. By comparison, unmodified thalidomide typically displays Kd values in the low nanomolar range but with reduced potency in PROTAC contexts due to suboptimal spatial orientation [REFS‑2].

CRBN binding affinity PROTAC E3 ligase recruitment

PEG3 Linker Length Enables Optimal Ternary Complex Geometry: DC₅₀ = 3.9 nM for AURKA Degradation vs. 30 nM with PEG2 Linker

A structure‑activity relationship (SAR) study of MK‑5108‑derived PROTACs demonstrated that linker length critically influences degradation potency. The PROTAC containing a PEG3‑based linker (SK2188) achieved a DC₅₀ of 3.9 nM for AURKA degradation with a Dmax of 89% after 24 h, whereas a corresponding PROTAC with a shorter PEG2 linker showed substantially reduced activity with a DC₅₀ of 30 nM [REFS‑1]. This 7.7‑fold difference in potency underscores the importance of the three‑unit PEG spacer in achieving the optimal distance (~15 Å) between the target‑binding warhead and the E3 ligase surface [REFS‑2].

PROTAC linker optimization AURKA degradation DC50

Superior DMSO Solubility: 40 mg/mL Enables Higher Stock Concentrations for PROTAC Conjugation

Thalidomide‑5‑PEG3‑NH2 hydrochloride exhibits a DMSO solubility of at least 40 mg/mL, allowing preparation of concentrated stock solutions for subsequent conjugation reactions [REFS‑1]. In contrast, many thalidomide‑PEG2 conjugates and thalidomide‑PEG4‑acid derivatives demonstrate lower DMSO solubility, typically in the range of 10–25 mg/mL, due to the absence of the hydrophilic amine hydrochloride salt form [REFS‑2]. The enhanced solubility of the hydrochloride salt facilitates higher working concentrations during amide coupling steps and reduces the volume of organic solvent required, which is advantageous for high‑throughput PROTAC library synthesis.

PROTAC solubility DMSO stock solution compound handling

5‑Position Attachment Vector Minimizes Unintended GSPT1 Neosubstrate Degradation

PROTACs constructed with thalidomide derivatives linked at the 4‑position of the phthalimide ring are prone to inducing degradation of the translation termination factor GSPT1, a known CRBN neosubstrate associated with toxicity [REFS‑1]. In contrast, Thalidomide‑5‑PEG3‑NH2 hydrochloride provides the linker attachment at the 5‑position, a vector that has been demonstrated to reduce or eliminate GSPT1 degradation while maintaining robust target protein knockdown [REFS‑2]. A recent study of Retro‑2‑based PROTACs showed that PEG2‑linked 4‑position conjugates caused substantial GSPT1 degradation, whereas 5‑position attachment with PEG3 linkers preserved target selectivity and avoided this off‑target effect [REFS‑3].

PROTAC selectivity neosubstrate degradation GSPT1

Optimal Use Cases for Thalidomide‑5‑PEG3‑NH2 Hydrochloride in PROTAC Discovery and Development


High‑Potency PROTAC Synthesis Requiring Sub‑Nanomolar Degradation Activity

For targets where maximum degradation efficiency is essential (e.g., AURKA, CDK9), Thalidomide‑5‑PEG3‑NH2 hydrochloride provides the optimal PEG3 linker length to achieve DC₅₀ values in the low nanomolar range. PROTACs built with this precursor have demonstrated DC₅₀ values of 3.9 nM for AURKA [REFS‑1] and <250 nM for CDK9 [REFS‑2], significantly outperforming analogous PEG2‑linked constructs that exhibit 7‑fold higher DC₅₀ values.

PROTAC Library Construction for Linker Length SAR Studies

The PEG3 linker represents a middle‑ground spacer length (~15 Å) that serves as an ideal reference point for systematic linker optimization studies. Researchers can benchmark Thalidomide‑5‑PEG3‑NH2 hydrochloride against shorter (PEG2) and longer (PEG4) variants to map the relationship between linker length and degradation potency across different target proteins [REFS‑3].

Selective Degrader Design Avoiding GSPT1 Off‑Target Toxicity

When developing CRBN‑recruiting PROTACs where GSPT1 degradation would confound phenotypic readouts or introduce unacceptable toxicity, Thalidomide‑5‑PEG3‑NH2 hydrochloride is the preferred precursor due to its 5‑position attachment vector. This configuration has been validated to eliminate GSPT1 neosubstrate degradation while preserving robust target engagement [REFS‑4].

High‑Throughput PROTAC Conjugation Workflows Requiring Concentrated DMSO Stocks

The hydrochloride salt form enables preparation of 40 mg/mL DMSO stock solutions, which facilitates automated liquid handling and high‑throughput amide coupling with target‑protein ligands. This solubility advantage reduces the need for co‑solvents and minimizes precipitation during large‑scale library synthesis [REFS‑5].

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